

"2-bromo-N-cyclohexylacetamide" molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-bromo-N-cyclohexylacetamide*

Cat. No.: *B1266729*

[Get Quote](#)

Technical Guide: 2-bromo-N-cyclohexylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **2-bromo-N-cyclohexylacetamide**, a key reagent in organic synthesis and a potential building block in the development of novel pharmaceutical agents.

Chemical Properties and Molecular Data

2-bromo-N-cyclohexylacetamide is a halogenated amide with significant utility in synthetic chemistry. Its bifunctional nature, possessing both a reactive bromine atom and an amide linkage, makes it a versatile intermediate for the introduction of the N-cyclohexylacetamido moiety and for participation in various coupling reactions.

Table 1: Physicochemical and Molecular Data for **2-bromo-N-cyclohexylacetamide**

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ BrNO	[1] [2]
Molecular Weight	220.11 g/mol	[1]
CAS Number	63177-66-2	[1] [2]
Alternate Molecular Weight	220.1069 g/mol	[2]

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and characterization of **2-bromo-N-cyclohexylacetamide**.

2.1. Synthesis of **2-bromo-N-cyclohexylacetamide**

A standard method for the synthesis of **2-bromo-N-cyclohexylacetamide** involves the acylation of cyclohexylamine with bromoacetyl bromide.

Materials:

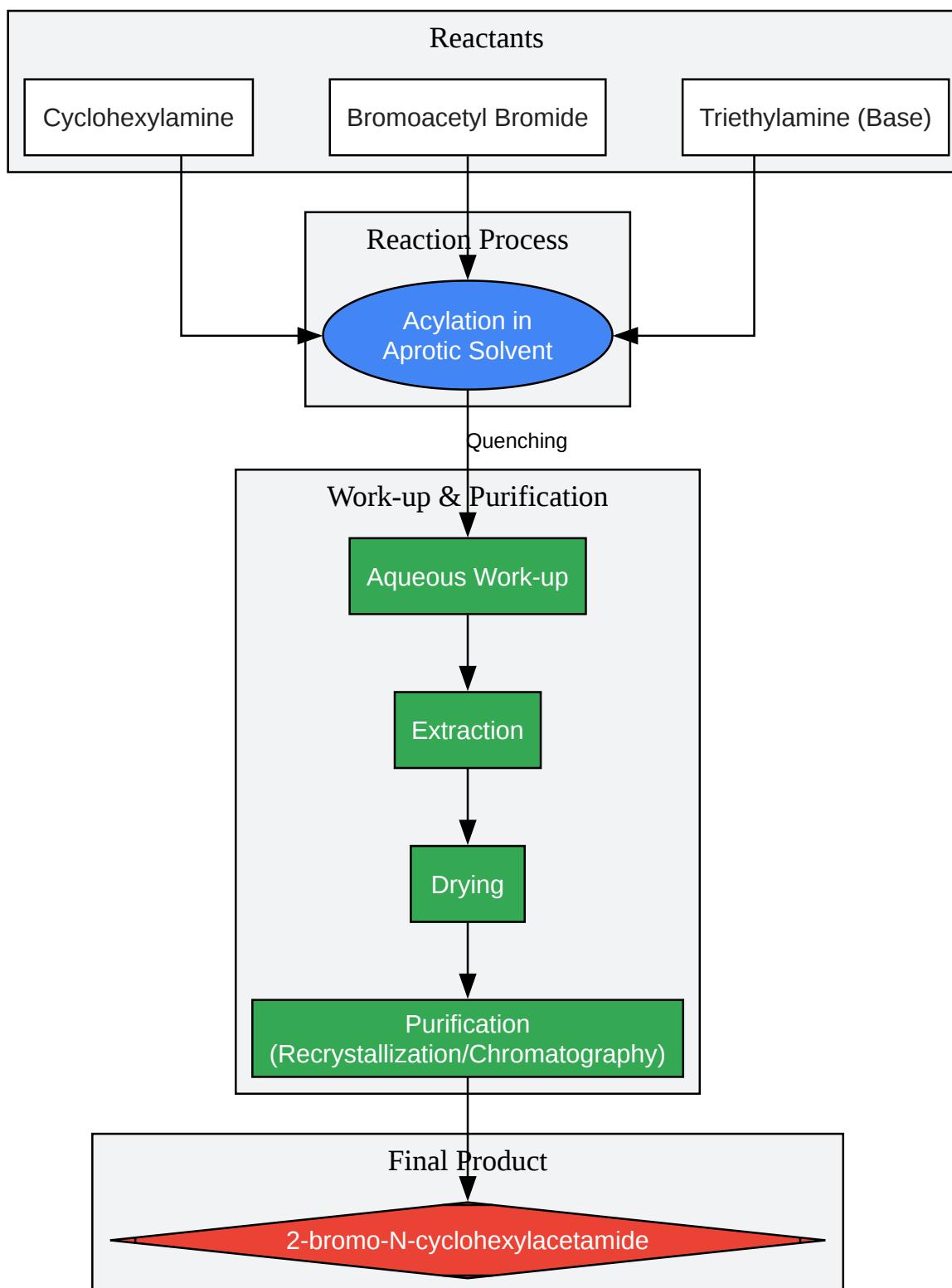
- Cyclohexylamine
- Bromoacetyl bromide
- Anhydrous diethyl ether (or other suitable aprotic solvent)
- Triethylamine (or other non-nucleophilic base)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Addition funnel
- Magnetic stirrer

- Ice bath

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve cyclohexylamine and triethylamine in anhydrous diethyl ether.
- Cool the reaction mixture in an ice bath.
- Slowly add a solution of bromoacetyl bromide in anhydrous diethyl ether to the cooled reaction mixture via the addition funnel with vigorous stirring.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography.

2.2. Characterization


The identity and purity of the synthesized **2-bromo-N-cyclohexylacetamide** can be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy to confirm the molecular structure.
- Mass Spectrometry (MS): To verify the molecular weight.

- Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O and N-H stretches of the amide).

Logical Workflow and Diagrams

The synthesis of **2-bromo-N-cyclohexylacetamide** is a straightforward yet critical process for its application in further chemical transformations. The following diagram illustrates the logical workflow of the synthesis.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-bromo-N-cyclohexylacetamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 63177-66-2 2-Bromo-N-cyclohexylacetamide AKSci 5374CB [aksci.com]
- 2. 63177-66-2 | MFCD06149132 | 2-BROMO-N-CYCLOHEXYL-ACETAMIDE [aaronchem.com]
- To cite this document: BenchChem. ["2-bromo-N-cyclohexylacetamide" molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266729#2-bromo-n-cyclohexylacetamide-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

